Home > Products > Screening Compounds P54773 > Zafirlukast p-Tolyl Isomer
Zafirlukast p-Tolyl Isomer - 1159195-70-6

Zafirlukast p-Tolyl Isomer

Catalog Number: EVT-1465708
CAS Number: 1159195-70-6
Molecular Formula: C31H33N3O6S
Molecular Weight: 575.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zafirlukast p-Tolyl Isomer is a specific isomer of zafirlukast, a cysteinyl leukotriene receptor antagonist primarily used in the treatment of asthma. Zafirlukast functions by blocking the action of leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma. This compound is crucial for understanding the pharmacological effects and potential impurities associated with zafirlukast.

Source

Zafirlukast was first approved in the United States in 1996 and has since been utilized globally under various brand names. The p-tolyl isomer is a derivative that has been studied for its implications in drug formulation and stability, particularly concerning impurities that may arise during synthesis or storage .

Classification

Zafirlukast p-Tolyl Isomer falls under the category of pharmaceutical compounds, specifically as a chemical intermediate relevant to the synthesis of zafirlukast. It is classified as a cysteinyl leukotriene receptor antagonist, which plays a significant role in respiratory pharmacotherapy.

Synthesis Analysis

Methods

The synthesis of zafirlukast p-Tolyl Isomer typically involves several organic reactions, including nucleophilic substitutions and coupling reactions. The synthetic pathway often begins with the formation of key intermediates that are subsequently modified to yield the desired isomer.

Technical Details

  1. Starting Materials: Common precursors include aromatic compounds and thiol derivatives.
  2. Reagents: Catalysts such as palladium or nickel may be employed to facilitate coupling reactions.
  3. Conditions: Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.

The synthesis process must be carefully monitored to ensure that the p-tolyl isomer is produced with high purity, minimizing the presence of meta and other isomers .

Molecular Structure Analysis

Structure

The molecular formula for zafirlukast p-Tolyl Isomer is C31H33N3O6SC_{31}H_{33}N_{3}O_{6}S. The structure features a complex arrangement that includes a sulfonamide group, an aromatic ring, and multiple functional groups contributing to its pharmacological activity.

Data

  • Molecular Weight: 575.68 g/mol
  • Melting Point: Approximately 138 to 140 °C
  • Solubility: Practically insoluble in water, slightly soluble in methanol, and freely soluble in organic solvents such as dimethylsulfoxide .
Chemical Reactions Analysis

Reactions

Zafirlukast p-Tolyl Isomer may undergo various chemical reactions typical for aromatic compounds, including:

  • Electrophilic Substitution: Where electrophiles replace hydrogen atoms on the aromatic ring.
  • Nucleophilic Attack: Particularly at the sulfur atom in sulfonamide groups.

Technical Details

These reactions can lead to the formation of different derivatives or impurities, which necessitates rigorous analytical methods to monitor their presence during drug development .

Mechanism of Action

Process

Zafirlukast p-Tolyl Isomer acts by inhibiting cysteinyl leukotriene receptors (CysLT1), which are involved in bronchoconstriction and inflammation. By blocking these receptors, zafirlukast reduces airway inflammation and hyperresponsiveness associated with asthma.

Data

  • Receptor Binding: The binding affinity of zafirlukast for CysLT1 significantly lowers the levels of inflammatory mediators like leukotriene C4.
  • Pharmacokinetics: Zafirlukast exhibits rapid absorption following oral administration, with peak plasma concentrations reached within three hours .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fine, white to pale yellow powder.
  • Odor: Generally odorless.
  • Stability: Sensitive to moisture and light; should be stored in airtight containers away from direct sunlight.

Chemical Properties

  • Solubility Profile: As mentioned earlier, it shows varied solubility across different solvents.
  • pH Stability: The stability of zafirlukast p-Tolyl Isomer can be affected by pH levels during formulation .
Applications

Scientific Uses

Zafirlukast p-Tolyl Isomer serves significant roles in:

  • Pharmaceutical Development: As an intermediate in synthesizing zafirlukast.
  • Analytical Chemistry: Used as a reference standard for quality control and impurity profiling in pharmaceutical formulations.
  • Research Studies: Investigated for its potential effects on leukotriene pathways beyond asthma treatment, exploring broader applications in inflammatory diseases .

This detailed analysis underscores the importance of zafirlukast p-Tolyl Isomer within pharmaceutical sciences, particularly regarding its synthesis, mechanism of action, and applications in therapeutic contexts.

Introduction to Zafirlukast p-Tolyl Isomer

Structural Definition and Isomeric Specificity of p-Tolyl Configuration

The core structure of zafirlukast comprises three moieties:

  • A benzamide-sulfonamide pharmacophore
  • A 1-methylindole-5-yl carbamate
  • A methyl-substituted benzenesulfonamide group

Structural divergence defines the p-tolyl isomer:

  • Parent zafirlukast: Sulfonamide-linked aryl ring methylated at the ortho position (2-methylbenzenesulfonamide) [1] [5].
  • p-Tolyl isomer: Methyl group positioned para to the sulfonamide linkage (4-methylbenzenesulfonamide) [4] [8] [9].
  • Molecular Formula: C~31~H~33~N~3~O~6~S (identical to parent) [4] [8].
  • CAS Registry: 1159195-70-6 [4] [9].
  • Stereoelectronic Properties:
  • Altered steric bulk near sulfonamide due to para vs. ortho methyl positioning
  • Modulated electron density at sulfonamide nitrogen
  • Potential hydrogen-bonding disruption [4] [5]

Structural Comparison of Zafirlukast and Its p-Tolyl Isomer

FeatureZafirlukast (Parent)Zafirlukast p-Tolyl Isomer
IUPAC NameCyclopentyl N-[3-({2-methoxy-4-[(2-methylphenyl)sulfonyl]carbamoyl}benzyl)-1-methyl-1H-indol-5-yl]carbamateN-[3-[[2-Methoxy-4-[[[(4-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic acid cyclopentyl ester
Methyl Positionortho (o-tolyl)para (p-tolyl)
CAS Number107753-78-61159195-70-6
Key Structural RoleBinds CysLT~1~ receptorImpurity with reduced affinity

Historical Development and Pharmacological Classification

Discovery Context:

  • Zafirlukast (approved 1996) was the first competitive cysteinyl leukotriene receptor antagonist (LTRA) for asthma prophylaxis [2] [5].
  • Its mechanism targets cysteinyl leukotriene type 1 (CysLT~1~) receptors, inhibiting proinflammatory effects of leukotrienes (LTC~4~, LTD~4~, LTE~4~) [1] [3].

Isomer Emergence:

  • The p-tolyl isomer was identified during process chemistry optimization as a synthetic byproduct resulting from:
  • Regiochemical impurity in sulfonamide precursors
  • Incomplete purification of intermediates [4] [8]
  • Pharmacological studies confirmed its markedly reduced CysLT~1~ receptor affinity due to disrupted steric and electronic complementarity versus the o-tolyl parent [1] [5].

Regulatory Recognition:

  • Classified as a specified impurity requiring control in active pharmaceutical ingredients (APIs) per ICH Q3A guidelines [4] [9].
  • Pharmacopeial standards (USP/EP) mandate strict limits (typically ≤0.15%) in zafirlukast drug substance [4] [9].

Significance in Pharmaceutical Chemistry and Drug Design

Analytical and Synthetic Benchmark

  • Reference Standard: Essential for HPLC/LC-MS method validation to quantify impurity levels during API manufacturing [4] [9].
  • Synthetic Challenge: Highlights regioselectivity hurdles in sulfonylation reactions. Mitigation strategies include:
  • Optimized temperature/pH control
  • Orthogonal protecting groups
  • Transition-metal catalyzed coupling [4] [8]

Drug Design Insights

  • Structure-Activity Relationship (SAR) Probe: Demonstrates the criticality of ortho-substitution for:
  • Optimal hydrophobic pocket occupancy in CysLT~1~
  • Conformational rigidity enhancing binding entropy [1] [5]
  • Repurposing Potential: Recent studies suggest off-target effects:
  • TMEM16A calcium-activated chloride channel inhibition (potential in lung adenocarcinoma) [3]
  • Computational screening identifies kinase modulation (e.g., FLT3) [5]

Regulatory and Synthetic Status of p-Tolyl Isomer

Application AreaRole/ImpactSource
Pharmaceutical QCPharmacopeial reference standard for impurity profiling (ANDA filings) [4] [9]
Synthetic ChemistryByproduct requiring regioselective synthesis optimization [4] [8]
Drug RepositioningScaffold for TMEM16A inhibition studies in oncology [3]
Computational ScreeningTool compound for identifying novel off-target interactions [5]

Properties

CAS Number

1159195-70-6

Product Name

Zafirlukast p-Tolyl Isomer

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[(4-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate

Molecular Formula

C31H33N3O6S

Molecular Weight

575.68

InChI

InChI=1S/C31H33N3O6S/c1-20-8-13-26(14-9-20)41(37,38)33-30(35)22-11-10-21(29(17-22)39-3)16-23-19-34(2)28-15-12-24(18-27(23)28)32-31(36)40-25-6-4-5-7-25/h8-15,17-19,25H,4-7,16H2,1-3H3,(H,32,36)(H,33,35)

InChI Key

HOOQJZTUMKGZMP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

Synonyms

N-[3-[[2-Methoxy-4-[[[(4-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; Zafirlukast Related Compound E; Cyclopentyl 3-[2-Methoxy-4-(p-tolylsulfonylcarbamoyl)benzyl]-1-methylindol-5-ylcarbam

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.